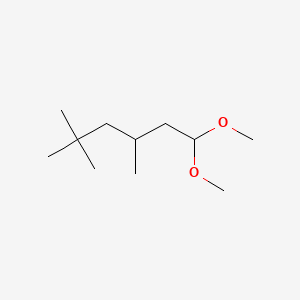

1,1-Dimethoxy-3,5,5-trimethylhexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72894-13-4 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1,1-dimethoxy-3,5,5-trimethylhexane |

InChI |

InChI=1S/C11H24O2/c1-9(8-11(2,3)4)7-10(12-5)13-6/h9-10H,7-8H2,1-6H3 |

InChI Key |

OKMANJUJOSTZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(OC)OC)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 1,1 Dimethoxy 3,5,5 Trimethylhexane Formation

Traditional Acetalization Pathways: Acid-Catalyzed Approaches

The most common method for synthesizing acetals is the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. openstax.org This process is reversible and typically requires the removal of water to drive the equilibrium towards the product. libretexts.org

Direct Condensation of 3,5,5-Trimethylhexanal (B1630633) with Methanol (B129727) under Protic Acid Catalysis

The direct condensation of 3,5,5-trimethylhexanal with two equivalents of methanol in the presence of a protic acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is a standard method for producing 1,1-dimethoxy-3,5,5-trimethylhexane. openstax.orgyoutube.com The reaction proceeds by protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. openstax.org This is followed by the nucleophilic attack of methanol to form a hemiacetal intermediate. openstax.orglibretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a carbocation, which is then attacked by a second molecule of methanol. youtube.com Deprotonation of this intermediate yields the final acetal (B89532) product. youtube.com To achieve high yields, the water formed during the reaction must be removed, often using a Dean-Stark apparatus or molecular sieves. libretexts.org

Utilization of Lewis Acids and Heterogeneous Catalysts for Enhanced Efficiency

To overcome the corrosive nature and sensitivity issues associated with traditional protic acids, various Lewis acids and heterogeneous catalysts have been explored for acetalization reactions. nih.gov Lewis acids such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) have demonstrated high efficiency and chemoselectivity in the formation of acetals under mild conditions. organic-chemistry.org

Heterogeneous catalysts, including perchloric acid adsorbed on silica (B1680970) gel and various metal-organic frameworks (MOFs) like MIL-101(Cr), offer advantages such as reusability and ease of separation from the reaction mixture. organic-chemistry.orgmdpi.com For instance, a study on the acetalization of furfural (B47365) with methanol showed that a sulfonated MIL-101(Cr) catalyst (MCS) exhibited significantly higher activity compared to homogeneous acid catalysts and other solid acids, achieving a high yield of the corresponding acetal. mdpi.com The enhanced performance was attributed to the high density of acid sites and the hierarchical porous structure of the catalyst. mdpi.com Similarly, zeolites and montmorillonite (B579905) clays (B1170129) have been successfully employed as solid acid catalysts for the synthesis of dimethyl acetals from ketones. researchgate.net

Table 1: Comparison of Catalysts for Acetalization

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Protic Acids | HCl, H₂SO₄, p-TsOH | Readily available, well-established | Corrosive, not suitable for acid-sensitive substrates |

| Lewis Acids | ZrCl₄, Ce(OTf)₃ | High efficiency, mild reaction conditions | Can be moisture sensitive |

| Heterogeneous Catalysts | Zeolites, Montmorillonite Clays, MOFs | Reusable, easy separation, environmentally friendly | May have lower activity than homogeneous catalysts |

Mechanistic Elucidation of Acid-Catalyzed Acetal Formation

The mechanism of acid-catalyzed acetal formation from an aldehyde and an alcohol is a well-established, multi-step process. youtube.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. openstax.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol : A molecule of alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Deprotonation to Form a Hemiacetal : A proton is transferred from the oxonium ion to a base (typically another molecule of the alcohol), yielding a neutral hemiacetal. libretexts.orgmasterorganicchemistry.com The formation of the hemiacetal is a reversible process, and the equilibrium usually favors the starting aldehyde and alcohol. masterorganicchemistry.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). openstax.org

Elimination of Water : The lone pair of electrons on the adjacent oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized carbocation (an oxonium ion). youtube.com

Second Nucleophilic Attack : A second molecule of alcohol attacks the electrophilic carbocation. libretexts.org

Final Deprotonation : A final deprotonation step, again typically involving the alcohol as a base, regenerates the acid catalyst and yields the stable acetal product. youtube.com

Novel and Green Chemistry Approaches to Acetal Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for acetal synthesis. These approaches aim to avoid the use of harsh acids and explore alternative energy sources.

Development of Basic Conditions for Acetalization from Non-Enolizable Aldehydes

While acid catalysis is the standard for acetal formation, methods for acetalization under basic conditions have been developed, particularly for non-enolizable aldehydes. One such protocol involves the reaction of a non-enolizable aldehyde with an alcohol in the presence of a sodium alkoxide and a corresponding trifluoroacetate (B77799) ester. rsc.org The formation of sodium trifluoroacetate serves as the driving force for the reaction. rsc.org This method is advantageous as it is compatible with acid-sensitive protecting groups. rsc.org Another approach utilizes the reaction of non-enolizable aldehydes and ketones with 2-chloroethanol (B45725) or 3-chloropropanol under basic conditions (e.g., using potassium tert-butoxide) to form cyclic acetals. acs.orgnih.gov

Exploration of Electrocatalytic and Photocatalytic Methods for Acetal Formation

Electrocatalytic and photocatalytic methods represent promising green alternatives for acetal synthesis. An electrochemical method has been developed for the synthesis of α-keto acetals from terminal alkynes and alcohols, which proceeds at room temperature without the need for basic or metallic additives. organic-chemistry.org

Photocatalysis offers a mild and efficient route for acetalization. One method employs a biscyanolated perylene (B46583) bisimide as an electron-poor photocatalyst with green light (525 nm LED) to convert silylenolethers derived from aldehydes into acetals in good to excellent yields. nih.govresearchgate.net This method is notable for its high functional group tolerance, including acid-labile groups, and proceeds without the need for acids or other additives. nih.govresearchgate.net Another photoorganocatalytic protocol utilizes thioxanthenone as a photocatalyst and household lamps as the light source to convert a variety of aldehydes into acetals in high yields. researchgate.netrsc.org

Table 2: Emerging Acetalization Methodologies

| Methodology | Catalyst/Conditions | Key Features |

|---|---|---|

| Basic Acetalization | Sodium alkoxide/trifluoroacetate ester or t-BuOK/chloroalkanol | Compatible with acid-sensitive groups, suitable for non-enolizable aldehydes |

| Electrocatalysis | Organoselenium catalyst, electrochemical setup | Room temperature, no metallic additives |

| Photocatalysis | Perylene bisimide/green LED or Thioxanthenone/household lamp | Mild, neutral conditions, high functional group tolerance, uses visible light |

Solvent-Free and Atom-Economical Synthetic Strategies

The synthesis of acetals, such as this compound, from aldehydes and alcohols is a reversible reaction. byjus.com To drive the reaction toward the product, water must be removed from the system. wikipedia.org Modern synthetic chemistry emphasizes the use of "green" principles, which include minimizing waste and avoiding the use of hazardous solvents. ijsdr.orgjocpr.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry. For acetalization, this approach can be highly effective. The reaction to form this compound involves reacting its precursor, 3,5,5-trimethylhexanal, with two equivalents of methanol. This can be achieved under solventless conditions, often with the aid of a heterogeneous catalyst. researchgate.net Catalysts like perchloric acid adsorbed on silica gel have proven to be extremely efficient and reusable for the protection of aldehydes under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org The use of trimethyl orthoformate can also serve a dual role as a reagent and a dehydrating agent, reacting with the water produced to drive the equilibrium forward, thus eliminating the need for a separate solvent. organic-chemistry.org Such methods reduce the environmental impact and simplify product purification. researchgate.net

Atom-Economical Strategies: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org An ideal reaction has a 100% atom economy. Addition reactions are inherently atom-economical. jocpr.com

The direct addition of methanol to 3,5,5-trimethylhexanal to form the acetal is a highly atom-economical process. The reaction is as follows:

(CH₃)₃CCH₂CH(CH₃)CH₂CHO + 2 CH₃OH → (CH₃)₃CCH₂CH(CH₃)CH₂(OCH₃)₂ + H₂O

In this reaction, all atoms from the aldehyde and the alcohol are incorporated into the acetal, with water as the only byproduct. This makes the synthesis inherently efficient. jocpr.com The development of catalysts that promote this transformation under mild conditions with high selectivity further enhances the green credentials of the synthesis. ymerdigital.com

Precursor Synthesis: Methodologies for the Generation of 3,5,5-Trimethylhexanal

The primary precursor for this compound is the aldehyde 3,5,5-trimethylhexanal. rokchem.co.uksigmaaldrich.com A common industrial method for its synthesis is the hydroformylation (or oxo reaction) of diisobutylene. nih.gov This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the olefin.

The reaction uses synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. google.com Modern catalytic systems have been developed to improve the efficiency and selectivity of this process under milder conditions. For instance, a catalytic system involving a metal catalyst, a triphenyl phosphine (B1218219) oxide compound, and an organic phosphine compound has been shown to achieve high conversion rates and yields. google.com This method is advantageous for industrial production due to the stability of the catalytic system. google.com

Research has focused on optimizing the catalyst and reaction conditions to favor the formation of the desired linear aldehyde over other isomers. A patent describes a method using a rhodium/multidentate phosphite (B83602) ligand system that achieves a diisobutylene conversion rate of 93.6% at 75°C and 2 MPa of synthesis gas pressure over 8 hours. google.com Another improved system claims to achieve high yields under even milder conditions, making it more suitable for large-scale manufacturing. google.com

Below is a table summarizing the results from a patented synthetic method for 3,5,5-trimethylhexanal via hydroformylation of diisobutylene, showcasing the effect of modifying reaction parameters.

Table 1: Optimization of 3,5,5-Trimethylhexanal Synthesis

| Catalyst System | Synthesis Gas (CO:H₂) Ratio | Pressure (MPa) | Temperature (°C) | Diisobutylene Conversion (%) | 3,5,5-Trimethylhexanal Yield (%) | Source |

|---|---|---|---|---|---|---|

| Metal catalyst + L1 + L2 | 1:1 | 2 | 80 | 98.5 | 95.1 | google.com |

| Metal catalyst + L1 + L2 | 1:2 | 2 | 80 | 97.0 | 92.2 | google.com |

L1 and L2 refer to specific phosphine ligands described in the patent documentation.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters include the choice of catalyst, reactant molar ratio, temperature, and reaction time. researchgate.netresearchgate.net

Optimization of Reaction Parameters:

Catalyst: Both Brønsted and Lewis acids can catalyze acetal formation. organic-chemistry.org Heterogeneous catalysts are often preferred as they can be easily recovered and reused. The efficiency of various catalysts, such as different metal triflates or acid-functionalized materials, would be evaluated to find the optimal balance between reaction rate and selectivity. ymerdigital.comresearchgate.net

Reactant Ratio: The reaction is typically performed with an excess of methanol to shift the equilibrium towards the product side. organic-chemistry.org The optimal molar ratio of methanol to 3,5,5-trimethylhexanal needs to be determined experimentally to ensure complete conversion without excessive use of raw materials.

Temperature and Time: The reaction temperature affects the rate of acetal formation. Higher temperatures can speed up the reaction but may also lead to side reactions. The optimal temperature profile and reaction time must be established to achieve high conversion efficiently. researchgate.net Monitoring the reaction progress using techniques like gas chromatography is essential. researchgate.net

Table 2: General Parameters for Acetal Synthesis Optimization

| Parameter | Consideration | Potential Outcome of Optimization |

|---|---|---|

| Catalyst | Type (homogeneous/heterogeneous), Loading | Increased reaction rate, improved selectivity, easier workup, reusability. |

| Solvent | Use of solvent vs. solvent-free | Reduced waste, simplified purification, lower cost. |

| Temperature | Reaction kinetics vs. side reactions | Maximized yield in the shortest time without product degradation. |

| Reactant Ratio | Aldehyde:Alcohol ratio | Drives equilibrium to completion, minimizes unreacted starting material. |

| Water Removal | Use of dehydrating agents or azeotropic distillation | Prevents reverse reaction (hydrolysis), increases product yield. wikipedia.org |

Scale-Up Considerations: Transitioning a chemical synthesis from a laboratory setting to a large-scale industrial process presents several challenges. alooba.com

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial. Inhomogeneities in concentration or temperature can lead to lower yields and the formation of impurities. The mixing intensity and method of reactant addition must be carefully designed. processindconsultants.com

Heat Transfer: Acetal formation is an equilibrium reaction, and temperature control is critical. Large reactors have a smaller surface-area-to-volume ratio, making heat removal or addition more challenging. The reactor must be designed with adequate heat exchange capabilities. thechemicalengineer.com

Safety and Regulations: A thorough risk assessment is required to identify potential hazards associated with handling large quantities of flammable materials like methanol and aldehydes. The process must comply with all relevant safety and environmental regulations. adesisinc.com

Economic Viability: The process must be economically feasible at a larger scale. This involves optimizing raw material usage, energy consumption, and process cycle time to minimize the cost per unit of product. alooba.comadesisinc.com

Successful scale-up requires a multidisciplinary approach, combining chemical expertise with chemical engineering principles to ensure the process is safe, efficient, and economically viable. adesisinc.com

Reactivity Profiles and Chemical Transformations of 1,1 Dimethoxy 3,5,5 Trimethylhexane

Reversible Acetal (B89532) Hydrolysis and Deprotection Strategies

The hydrolysis of acetals to their corresponding carbonyl compounds and alcohols is a fundamental and reversible reaction, typically catalyzed by acid. orgoreview.comchemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.comyoutube.com For 1,1-dimethoxy-3,5,5-trimethylhexane, this reaction would yield 3,5,5-trimethylhexanal (B1630633) and two equivalents of methanol (B129727). The equilibrium of this reaction can be manipulated by controlling the concentration of water. chemistrysteps.comorganicchemistrytutor.com

Kinetic and Thermodynamic Aspects of Acid-Mediated Deacetalization

The acid-catalyzed hydrolysis of acyclic acetals generally proceeds through an A-1 mechanism. gla.ac.uk This multi-step process involves:

Protonation of one of the methoxy (B1213986) groups. chemistrysteps.commasterorganicchemistry.com

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a molecule of methanol.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Further protonation of the remaining methoxy group, followed by elimination of a second methanol molecule to give the protonated aldehyde.

Final deprotonation to yield the aldehyde.

The rate of this reaction is dependent on the stability of the intermediate oxocarbenium ion and the steric environment around the acetal. The bulky 3,5,5-trimethylhexyl group in this compound is expected to influence the kinetics of hydrolysis. Steric hindrance can decrease the rate of hydrolysis by impeding the approach of the acid catalyst and water. acs.org However, electronic effects from the alkyl group can also play a role.

Table 1: Comparative Rate Constants for Acid-Catalyzed Hydrolysis of Various Acyclic Acetals Note: This table presents data for analogous compounds to infer the reactivity of this compound.

| Acetal | Relative Rate of Hydrolysis (approx.) | Reference Compound |

|---|---|---|

| 1,1-Dimethoxyethane | 1 | Standard |

| 1,1-Diethoxyethane | ~0.7 | General Trend |

| 2,2-Dimethoxypropane (Acetone dimethyl acetal) | ~104 | Increased stability of tertiary carbocation intermediate |

| 1,1-Dimethoxy-2,2-dimethylpropane (Pivaldehyde dimethyl acetal) | Slower than less hindered acetals | Steric Hindrance acs.org |

Thermodynamically, the hydrolysis of acetals is often favored in the presence of a large excess of water due to entropic factors. libretexts.org Conversely, the formation of the acetal is favored when water is removed from the reaction mixture.

Chemoselective Hydrolysis in the Presence of Other Acid-Sensitive Functional Groups

The selective deprotection of an acetal in a molecule containing other acid-labile groups is a common challenge in organic synthesis. The rate of acid-catalyzed hydrolysis is influenced by the steric and electronic environment of the acetal. This differential reactivity can be exploited for chemoselective deprotection.

For a molecule containing this compound alongside other protecting groups, the conditions for its removal can be tuned. For instance, acetals derived from ketones are generally more labile to acid hydrolysis than those from aldehydes. Cyclic acetals, such as 1,3-dioxolanes, are generally more stable to hydrolysis than their acyclic counterparts. libretexts.org

Various mild methods have been developed for the deprotection of acetals that can spare other sensitive functionalities. organic-chemistry.org These methods often employ Lewis acids or heterogeneous catalysts to achieve selectivity.

Table 2: Reagents for Chemoselective Acetal Deprotection Note: This table presents general methods applicable to acyclic acetals like this compound.

| Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724), water | Effective for deprotection, can be chemoselective. |

| Bismuth(III) nitrate | Dichloromethane | Mild and selective for certain acetals. |

| Iodine | Acetone | Neutral conditions, tolerates many functional groups. organic-chemistry.org |

| Nickel Boride | Methanol | Can achieve deprotection under mild conditions. researchgate.net |

| Electrochemical methods | Neutral conditions | Avoids the use of harsh acidic or basic reagents. rsc.org |

Reactions Involving the Acetal Moiety as a Synthon

The acetal group in this compound can serve as a synthetic equivalent (synthon) for the corresponding aldehyde, 3,5,5-trimethylhexanal. This allows for transformations at other parts of a molecule while the aldehyde functionality is protected, or for direct reactions at the acetal carbon.

Nucleophilic Additions and Substitutions at the Acetal Carbon

While acetals are generally stable to nucleophiles under neutral or basic conditions, they can undergo nucleophilic substitution in the presence of a Lewis acid. acs.org The Lewis acid activates the acetal by coordinating to one of the oxygen atoms, facilitating the departure of an alkoxy group and forming an oxocarbenium ion. This electrophilic intermediate can then be attacked by a variety of nucleophiles.

The reaction of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with acetals typically requires activation by a Lewis acid. libretexts.orgucalgary.ca The steric hindrance from the 3,5,5-trimethylhexyl group would likely necessitate more forcing conditions or the use of less sterically demanding nucleophiles. libretexts.orglibretexts.orgresearchgate.net

Table 3: Examples of Nucleophilic Substitution on Acyclic Acetals Note: This table presents general reactions applicable to acyclic acetals. The reactivity of this compound would be influenced by its steric bulk.

| Nucleophile | Activating Agent | Product |

|---|---|---|

| Grignard Reagents (e.g., CH3MgBr) | Lewis Acid (e.g., TiCl4) | Ether (e.g., 1-methoxy-1,3,5,5-tetramethylhexane) |

| Organolithium Reagents (e.g., n-BuLi) | Lewis Acid | Ether |

| Silyl Enol Ethers | Lewis Acid (e.g., TiCl4) | β-Alkoxy ketone |

| Allylsilanes | Lewis Acid (e.g., BF3·OEt2) | Homoallylic ether |

Rearrangement Reactions and Fragmentations Initiated at the Acetal Center

Acetal rearrangements are not as common as those of other functional groups, but they can occur under specific conditions, often acid-catalyzed. stackexchange.comlibretexts.org For this compound, the bulky alkyl chain could potentially influence rearrangement pathways, although specific examples are not documented.

Fragmentation reactions of acetals can be initiated by the formation of an oxocarbenium ion. In mass spectrometry, for instance, acetals can undergo characteristic fragmentation patterns involving the loss of an alkoxy group. While detailed fragmentation pathways for this specific molecule are not published, general principles of acetal fragmentation would apply.

Radical Chemistry and Oxidative Transformations of the Acetal Group

The C-H bond at the acetal carbon is susceptible to radical abstraction. This allows for the functionalization of the acetal at this position. For example, radical C-H functionalization reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net

Oxidative transformations of acetals can lead to the formation of esters. Various oxidizing agents can achieve this conversion, with the reaction proceeding through the oxidation of the C-H bond of the acetal. organic-chemistry.orgcdnsciencepub.com

Table 4: Oxidative and Radical Reactions of Acyclic Acetals Note: This table presents general reactions applicable to acyclic acetals like this compound.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation to Ester | Ozone (O3) | Methyl 3,5,5-trimethylhexanoate | Ozone cleaves the C-H bond of the acetal. cdnsciencepub.com |

| Oxidation to Ester | N-Hydroxyphthalimide (NHPI)/Co(II) | Methyl 3,5,5-trimethylhexanoate | Aerobic oxidation under mild conditions. organic-chemistry.org |

| Radical C-H Functionalization | Radical initiator (e.g., AIBN), H-atom abstractor | Functionalized acetal | Allows for C-C or C-heteroatom bond formation at the acetal carbon. nih.gov |

Transformations of the 3,5,5-Trimethylhexane Aliphatic Backbone

The 3,5,5-trimethylhexane backbone of this compound presents a sterically hindered and relatively inert aliphatic chain. Transformations of this moiety require strategies to overcome the challenges posed by its branched structure and the lack of inherent reactive sites. This section explores potential pathways for the selective functionalization, derivatization, and degradation of this complex alkane skeleton.

Selective Functionalization and Derivatization of the Alkane Chain

One potential approach involves biocatalytic methods. Certain microorganisms, such as strains of Rhodococcus, have been shown to be capable of regioselective dehydrogenation of linear alkanes, producing alkenes as valuable intermediates for further functionalization. researchgate.net This two-step strategy, combining biocatalytic dehydrogenation with subsequent metal-catalyzed hydrofunctionalization, offers a versatile route to a variety of terminally functionalized aliphatic derivatives. researchgate.net Although the high degree of branching in the 3,5,5-trimethylhexane skeleton might pose a challenge for the enzymatic system, this approach represents a modern strategy for selective alkane modification.

Another strategy involves directed C-H activation, where a functional group on the molecule guides a catalyst to a specific C-H bond. While the dimethoxyacetal group in this compound is not a typical directing group for C-H activation, derivatization of the molecule to introduce a suitable directing group could enable selective functionalization of the alkane chain.

The introduction of halogens can also serve as a primary step for further derivatization. Reagents such as triphenylphosphine (B44618) in combination with dihaloethanes can be effective for the mild deoxygenative halogenation of various functional groups, although their direct application to a non-activated alkane chain is not straightforward. organic-chemistry.org Radical halogenation could be a possibility, but this method often suffers from a lack of selectivity, leading to a mixture of halogenated isomers, which would be further complicated by the multiple non-equivalent C-H bonds in the 3,5,5-trimethylhexane structure.

Table 1: Potential Strategies for Functionalization of the 3,5,5-Trimethylhexane Backbone

| Strategy | Description | Potential Challenges for this compound |

| Biocatalytic Dehydrogenation | Use of microorganisms to introduce a double bond, which can then be further functionalized. | Steric hindrance from the t-butyl and isopropyl-like groups may inhibit enzymatic activity and selectivity. |

| Directed C-H Activation | Introduction of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | Requires initial modification of the molecule to install a suitable directing group. |

| Radical Halogenation | Free-radical-mediated substitution of a hydrogen atom with a halogen. | Lack of selectivity, leading to a complex mixture of products due to multiple C-H bonds. |

Investigation of Stereo- and Regioselective Reactions on the Branched Hexane (B92381) Skeleton

Stereo- and regioselectivity are crucial aspects of chemical synthesis, dictating the spatial arrangement and position of newly formed bonds. acs.orgbyjus.commasterorganicchemistry.comquora.comkhanacademy.orgmasterorganicchemistry.com For the branched 3,5,5-trimethylhexane skeleton, controlling these outcomes is particularly important due to the presence of a stereocenter at the C3 position and multiple non-equivalent C-H bonds.

Regioselectivity: Regioselective reactions favor the formation of one constitutional isomer over another. masterorganicchemistry.comquora.commasterorganicchemistry.com In the context of the 3,5,5-trimethylhexane chain, any reaction that introduces a functional group would need to overcome the challenge of differentiating between the various methyl, methylene (B1212753), and methine protons. For instance, in a hypothetical hydroxylation reaction, the introduction of a hydroxyl group could occur at several positions. The inherent reactivity of C-H bonds (tertiary > secondary > primary) would suggest a preference for functionalization at the C3 position. However, the significant steric bulk of the neighboring tert-butyl group at C5 could hinder access to this position, potentially favoring reaction at less sterically encumbered sites.

The Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition, is a powerful tool in organic synthesis but is known to be sensitive to steric hindrance, which can limit its applicability with sterically demanding alkenes. uwindsor.ca This highlights the general principle that the bulky nature of the 3,5,5-trimethylhexane skeleton would likely play a dominant role in dictating the regio- and stereochemical outcome of many chemical transformations.

Table 2: Factors Influencing Stereo- and Regioselectivity on the 3,5,5-Trimethylhexane Skeleton

| Factor | Influence on Selectivity |

| Steric Hindrance | The bulky tert-butyl group at C5 and the methyl group at C3 can block or direct incoming reagents, influencing both where (regio) and from which direction (stereo) a reaction occurs. |

| Electronic Effects | While the alkane chain is generally non-polar, the acetal group could have a minor electronic influence on the reactivity of nearby C-H bonds. |

| Reagent Control | The choice of catalyst and reagents can be tailored to favor specific regio- or stereoisomers. For example, bulky reagents may selectively react at less hindered positions. |

| Chiral Auxiliaries/Catalysts | The use of chiral auxiliaries or catalysts could be employed to induce stereoselectivity in reactions creating new chiral centers. |

Thermally Induced Degradation Pathways of the Branched Alkane Structure

The thermal stability of the 3,5,5-trimethylhexane backbone is expected to be high, characteristic of branched alkanes. However, under forcing thermal conditions, degradation can occur through C-C bond cleavage, leading to a complex mixture of smaller hydrocarbon fragments. The presence of the dimethoxyacetal group can influence the degradation pathways.

Studies on the thermal desorption and pyrolysis of acetals indicate that they are generally more stable than hemiacetals and require temperatures above 400 °C for decomposition over minute timescales. tandfonline.com The initial step in the thermal degradation of this compound would likely involve the acetal moiety. Cleavage of the C-O bonds in the acetal can occur, potentially leading to the formation of a carbocation or radical intermediates. acs.orgmasterorganicchemistry.commasterorganicchemistry.com

The highly branched nature of the 3,5,5-trimethylhexane chain can also influence its thermal degradation. The presence of tertiary and quaternary carbon centers can lead to specific fragmentation patterns. For instance, cleavage of the bond between C4 and C5 would be a likely pathway, as it would lead to the formation of a stable tert-butyl radical or cation and a corresponding C7 fragment. The stability of the resulting fragments is a key driving force in thermal degradation processes.

Table 3: Potential Thermal Degradation Products of this compound

| Initial Cleavage Site | Potential Primary Fragments | Subsequent Reactions |

| C-O bond of the acetal | 3,5,5-trimethylhexanal and methanol radicals | Further decomposition of the aldehyde and radical recombination. |

| C4-C5 bond | tert-butyl radical and a C7 radical fragment | Radical disproportionation and recombination to form various smaller alkanes and alkenes. |

| C2-C3 bond | Isopropyl-like radical and a C8 fragment | Fragmentation to smaller, more stable hydrocarbons. |

It is important to note that without specific experimental data for this compound, these degradation pathways are predictive and based on the known thermal behavior of analogous branched alkanes and acetals. The actual distribution of degradation products would depend on the specific conditions, such as temperature, pressure, and the presence of any catalysts or inhibitors.

Applications of 1,1 Dimethoxy 3,5,5 Trimethylhexane in Advanced Organic Synthesis and Materials Science

Role as a Transient Protecting Group for Aldehyde Functionality

In the realm of organic synthesis, the aldehyde functional group is highly reactive towards a wide range of reagents, including nucleophiles and bases. To perform chemical modifications on other parts of a molecule without affecting the aldehyde, it must be temporarily masked with a protecting group. The conversion of an aldehyde to an acetal (B89532) is a classic and effective strategy for this purpose. 1,1-Dimethoxy-3,5,5-trimethylhexane is the protected form of 3,5,5-trimethylhexanal (B1630633) and serves as a prime example of this strategy, offering robust protection under various conditions while allowing for selective removal when the aldehyde's reactivity is needed again. total-synthesis.comlibretexts.org

The core value of a protecting group lies in its ability to be applied and removed selectively without disturbing other functional groups, a concept known as orthogonality. The dimethyl acetal group of this compound is an excellent component of an orthogonal protection strategy because its stability profile is complementary to many other common protecting groups. total-synthesis.comorganic-chemistry.org

Specifically, acetals are highly stable in neutral to strongly basic or nucleophilic environments. libretexts.orglibretexts.org This allows for reactions such as ester saponification, Grignard reagent additions, or organometallic coupling to proceed elsewhere in the molecule without affecting the protected aldehyde. Conversely, the acetal is readily cleaved under acidic conditions, typically in the presence of water, to regenerate the parent aldehyde. organic-chemistry.org This lability to acid, contrasted with its stability to base, is the cornerstone of its orthogonal utility.

Mild deprotection conditions have been developed to enhance its applicability in molecules containing other acid-sensitive groups. researchgate.net Catalysts such as Amberlyst-15, a strongly acidic ion-exchange resin, or various Lewis acids like erbium triflate (Er(OTf)₃) and cerium(III) triflate can efficiently catalyze deprotection under nearly neutral or very mild conditions, thereby preserving the integrity of the wider molecular structure. organic-chemistry.org

Table 1: Orthogonal Reactivity Profile of the this compound Moiety

| Reagent/Condition Class | Specific Examples | Stability of Acetal Group | Rationale |

| Strong Bases | NaOH, KOH, NaH, t-BuOK | Stable | Acetal linkages (C-O-C) are ether-like and do not react with bases. total-synthesis.com |

| Nucleophiles | Organometallics (R-MgBr, R-Li), Enolates | Stable | The carbon atom of the acetal is not electrophilic and is inert to nucleophilic attack. libretexts.org |

| Hydride Reductants | LiAlH₄, NaBH₄ | Stable | Hydride reagents do not reduce the acetal functional group. total-synthesis.com |

| Oxidizing Agents | PCC, KMnO₄, CrO₃ | Stable | The acetal group is generally resistant to many common oxidizing agents. organic-chemistry.org |

| Acidic Conditions | HCl (aq), H₂SO₄ (aq), TsOH, TFA | Labile | Acid catalyzes the hydrolysis of the acetal, regenerating the aldehyde and methanol (B129727). organic-chemistry.orgresearchgate.net |

| Lewis Acids | Er(OTf)₃, Ce(OTf)₃, In(OTf)₃ | Labile | Lewis acids can activate the acetal for cleavage, often under very mild conditions. organic-chemistry.org |

While specific instances of this compound being used in the total synthesis of a named complex natural product are not prominently documented in publicly available literature, its role as a protecting group is based on well-established principles. libretexts.orgyoutube.com In a hypothetical multi-step synthesis, a molecule containing both an aldehyde and another reactive group, such as an ester or a ketone, would require selective protection. For instance, to perform a Grignard reaction on an ester without the reagent attacking the more electrophilic aldehyde, the aldehyde would first be protected as its dimethyl acetal. libretexts.org

After the desired reaction on the ester is complete, the acetal can be selectively removed with mild aqueous acid to unmask the aldehyde, which can then undergo further transformations, such as Wittig reactions or aldol (B89426) condensations. reddit.com The bulky, branched 3,5,5-trimethylhexane tail of this particular acetal could also offer unique steric advantages or influence the solubility of synthetic intermediates in nonpolar solvents, potentially aiding in purification processes.

Utilization as a Key Intermediate for Diverse Molecular Scaffolds

Beyond its role in protecting other molecules, the 3,5,5-trimethylhexane skeleton, delivered as its aldehyde or acetal form, is a valuable building block in its own right. marketresearchintellect.com Its branched C9 structure is a key component in the synthesis of various fine chemicals, from fragrances to industrial materials. marketpublishers.comevonik.com

The aldehyde precursor, 3,5,5-trimethylhexanal, is a significant ingredient in the fragrance and flavor industry. marketresearchintellect.commarketpublishers.com It is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is valued for its complex scent profile, which is described as having green, fruity, fresh, and sweet notes. marketresearchintellect.comnih.govsigmaaldrich.com This makes it a versatile component in perfumes, soaps, and lotions. rokchem.co.ukebay.co.uk

The acetal, this compound, is also used directly in fragrance formulations. scribd.comgoogle.com Acetal forms are often preferred in perfumery because they can be more stable than the corresponding aldehydes against oxidation and can provide a slower, more controlled release of the scent. chemicalbook.com It has been utilized as an active ingredient in room fresheners and deodorizers. chemicalbook.com

Table 2: Profile of 3,5,5-Trimethylhexanal and its Acetal in the Fragrance Industry

| Compound | CAS Number | Olfactory Notes | Typical Applications |

| 3,5,5-Trimethylhexanal | 5435-64-3 | Green, Earthy, Fruity, Fresh, Sweet marketresearchintellect.comsigmaaldrich.comrokchem.co.uk | Perfumes, Flavoring agents, Soaps, Lotions rokchem.co.ukebay.co.uk |

| This compound | 72894-13-4 | Contributes to the overall fragrance profile | Masking agents, Room fresheners, Deodorizers google.comchemicalbook.com |

The unique branched structure of 3,5,5-trimethylhexanal makes it a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors. marketresearchintellect.commarketpublishers.com While not typically an active pharmaceutical ingredient itself, its C9 scaffold can be incorporated into larger molecules to modify properties like lipophilicity, which influences how a drug is absorbed and distributed.

The corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid, derived from the aldehyde, has been investigated for its potential in drug delivery systems. atamanchemicals.com It may be used to encapsulate active pharmaceutical ingredients (APIs), potentially enhancing their solubility and bioavailability, which is particularly useful for medications that are poorly soluble in water. atamanchemicals.com In agriculture, derivatives are used in some pesticide formulations to improve their spreadability and effectiveness. atamanchemicals.com

The utility of the 3,5,5-trimethylhexane scaffold extends to materials science. The aldehyde is an intermediate in the production of chemicals used in the plastics industry. marketresearchintellect.com More significantly, its derivatives are key components in high-performance materials.

3,5,5-Trimethylhexanoic acid is used to produce polyol ester-based synthetic lubricants, which are valued in demanding applications like refrigeration and aviation. atamanchemicals.com It also serves as a monomer in the synthesis of alkyd resins for durable stoving enamels and acts as a corrosion inhibitor in industrial coolants. atamanchemicals.com In the realm of advanced materials, this compound itself has been noted for its use as an additive for certain electronic materials and coatings.

Employment as a Specialized Solvent or Reaction Medium in Chemical Research

The utility of a solvent in chemical research is dictated by its physical and chemical properties, such as its boiling point, polarity, and ability to dissolve reactants while remaining inert to the reaction conditions. This compound, an acetal, is generally characterized as a non-polar solvent. nih.gov Its molecular structure, featuring a long alkyl chain, contributes to its low polarity, while the two methoxy (B1213986) groups provide a site for potential weak interactions.

In the broader context of materials science, acetals can be involved in the synthesis of polymers. numberanalytics.comrsc.org For instance, the formation of polyacetals can occur under solvent-free conditions or using solvents like THF. acs.org These polymers are noted for their potential recyclability and degradability. rsc.org While it is plausible that this compound could serve as a solvent for certain polymer systems, particularly for dissolving non-polar polymers or as a medium for specific polymerization reactions, dedicated studies demonstrating this are not found in the surveyed literature.

Advanced Spectroscopic and Analytical Methodologies for the Study of 1,1 Dimethoxy 3,5,5 Trimethylhexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,1-dimethoxy-3,5,5-trimethylhexane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular skeleton.

¹H and ¹³C NMR Spectral Prediction: While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the analysis of similar structures and established NMR principles. The molecule's structure features several distinct proton and carbon environments.

¹H NMR: The spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the acetal (B89532) proton (CH(OCH₃)₂), and the various methylene (B1212753) and methyl groups along the hexane (B92381) chain. The protons of the two methoxy groups are chemically equivalent and would appear as a sharp singlet. The acetal proton would appear as a triplet, coupled to the adjacent methylene group. The complex splitting patterns for the methylene protons and the distinct singlets for the trimethyl groups provide a unique fingerprint for the molecule.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing separate resonances for the methoxy carbons, the acetal carbon, and each carbon in the trimethylhexane backbone. The chemical shift of the acetal carbon is particularly characteristic, appearing significantly downfield (typically 100-110 ppm) due to the deshielding effect of the two adjacent oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of analogous structures. The exact chemical shifts can vary based on solvent and experimental conditions.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Acetal | CH(OCH₃)₂ | ~4.4 (triplet) | ~103 |

| Methoxy | (OCH₃)₂ | ~3.3 (singlet) | ~53 |

| Methylene | -CH₂-CH(OCH₃)₂ | ~1.6 | ~38 |

| Methine | -CH(CH₃)- | ~1.7 | ~28 |

| Methylene | -CH₂-C(CH₃)₃ | ~1.2 | ~52 |

| tert-Butyl | -C(CH₃)₃ | ~0.9 (singlet) | ~30 |

| tert-Butyl Carbon | -C(CH₃)₃ | - | ~31 |

| Methyl | -CH(CH₃)- | ~0.9 (doublet) | ~23 |

Conformational Analysis: For flexible acyclic molecules like this compound, NMR is a powerful technique for studying conformational preferences. auremn.org.brnih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, providing insights into the molecule's preferred spatial arrangement. Variable temperature NMR studies can also be employed to investigate the energetics of different conformers and potential barriers to rotation around single bonds. nih.gov

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is a critical analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which in turn provides structural confirmation.

Under electron impact (EI) ionization, the molecular ion (M⁺) is often unstable and undergoes characteristic fragmentation. psu.educhemguide.co.uk The presence of two ether linkages on a single carbon makes the acetal functionality a primary site for fragmentation. Key fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation pathway for ethers and acetals is the cleavage of a C-C bond adjacent to an oxygen atom. youtube.com This leads to the formation of a stable oxonium ion. For this compound, the primary alpha-cleavage would involve the loss of the C₇H₁₅ alkyl group, resulting in a prominent peak at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ ion.

Loss of an Alkoxy Group: Cleavage of a C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an [M-31]⁺ ion.

Loss of an Alcohol Molecule: A neutral methanol (B129727) molecule (CH₃OH) can be eliminated, giving rise to an [M-32]⁺ ion.

Hydrocarbon Fragmentation: The alkyl chain itself can fragment, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkanes. libretexts.org

Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), are more likely to show a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which are useful for confirming the molecular weight of 188.32 g/mol . memphis.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₁H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₂₁O]⁺ | Loss of methoxy radical (M - •OCH₃) |

| 142 | [C₉H₁₈O]⁺• | Loss of methanol (M - CH₃OH) |

| 85 | [C₆H₁₃]⁺ | Cleavage of C-C bond in the hexane chain |

| 75 | [C₃H₇O₂]⁺ | Alpha-cleavage, loss of alkyl radical (Base Peak) |

| 57 | [C₄H₉]⁺ | tert-butyl cation from alkyl chain fragmentation |

Advanced Chromatographic Separation Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling accurate purity assessment and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is the ideal method for analyzing this compound. chromatographyonline.com A sample is vaporized and passed through a capillary column with a non-polar or mid-polar stationary phase. The compound is separated from impurities based on its boiling point and interaction with the stationary phase. The retention time provides a quantitative measure, while the coupled mass spectrometer provides definitive identification of the eluting peak. This technique is highly effective for assessing the purity of the final product and for profiling the reaction mixture to identify intermediates and byproducts in the synthesis from 3,5,5-trimethylhexanal (B1630633). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be used, particularly for monitoring reactions involving less volatile starting materials or products. pharmaknowledgeforum.comlibretexts.org For a relatively non-polar compound like this compound, a reversed-phase HPLC method would be appropriate. amazonaws.comchromatographyonline.com This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water. The compound's retention would be controlled by the exact composition of the mobile phase. HPLC is particularly useful for quantifying the conversion of the starting aldehyde to the acetal product over time.

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC-MS | Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (~1 mL/min) | |

| Oven Program | Initial temp ~60°C, ramp at 10°C/min to ~250°C | |

| Detector | Mass Spectrometer (EI, 70 eV) | |

| HPLC | Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | |

| Flow Rate | ~1.0 mL/min | |

| Detector | UV (at low wavelength, e.g., ~210 nm, if no chromophore) or Refractive Index (RI) Detector |

In-Situ Spectroscopic Monitoring of Acetalization and Deacetalization Processes

Understanding the kinetics and mechanism of the formation (acetalization) and breakdown (deacetalization) of this compound is crucial for process optimization. In-situ spectroscopic techniques, which monitor the reaction in real-time without sample extraction, are invaluable for this purpose. mt.com

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR™ and similar probe-based FTIR technologies can directly monitor the concentration of reactants, intermediates, and products throughout a reaction. youtube.comresearchgate.net For the acetalization of 3,5,5-trimethylhexanal with methanol, one would observe the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically ~1725 cm⁻¹) and the appearance of characteristic C-O stretching bands of the acetal product (typically in the 1150-1050 cm⁻¹ region). nih.gov This allows for real-time tracking of reaction progress, endpoint determination, and kinetic analysis.

In-Situ NMR Spectroscopy: The use of benchtop or flow NMR spectrometers allows for real-time monitoring of reactions. asahilab.co.jpnih.gov During the acid-catalyzed acetalization, one could track the decrease in the signal for the aldehydic proton (~9.6 ppm) of 3,5,5-trimethylhexanal and the corresponding increase in the signal for the acetal proton (~4.4 ppm) of the product. nih.gov This method provides highly specific structural information, enabling the detection of transient intermediates, such as the hemiacetal, and providing a detailed mechanistic picture of both the forward (acetalization) and reverse (deacetalization) reactions. nih.gov

These advanced in-situ methods provide a dynamic view of the chemical process, offering significant advantages over traditional offline analysis by eliminating sampling errors and providing a more complete understanding of the reaction profile.

Synthesis and Characterization of Derivatives, Analogues, and Structure Reactivity Relationship Studies

Systematic Modification of the Alkane Chain: Isomerization and Chain Extension Effects

The carbon skeleton of 1,1-dimethoxy-3,5,5-trimethylhexane, characterized by a neopentyl-like fragment, presents a unique structural motif. Modifications to this chain, through isomerization or extension, can significantly alter the compound's physical and chemical properties.

Isomerization:

Skeletal isomerization of alkanes is a well-established industrial process, typically requiring acid catalysts and elevated temperatures to rearrange the carbon framework. tandfonline.comtandfonline.comthieme-connect.de For a functionalized alkane such as this compound, these conditions would likely need to be carefully controlled to avoid degradation of the acetal (B89532) group. The isomerization of the 3,5,5-trimethylhexane chain could lead to a variety of structural isomers. The process generally proceeds through the formation of carbocation intermediates, with the distribution of products influenced by the relative stability of these intermediates. tandfonline.comtandfonline.com

For instance, isomerization could yield isomers with a less sterically hindered arrangement of the methyl groups, which might in turn affect the reactivity of the distant acetal function. The table below illustrates some potential isomeric skeletons that could be formed, although the specific conditions required for these transformations on the acetal-containing substrate are not widely documented.

| Isomer Name | Skeletal Structure | Expected Impact on Acetal Reactivity |

| 1,1-Dimethoxy-2,3,5-trimethylhexane | C(C)C(C)CC(OC)OC | Reduced steric bulk near the acetal may slightly increase accessibility. |

| 1,1-Dimethoxy-2,4,5-trimethylhexane | C(C)C(C)C(C)C(OC)OC | Altered chain conformation could influence intramolecular interactions. |

| 1,1-Dimethoxy-3,4,5-trimethylhexane | CC(C)C(C)C(C)C(OC)OC | Shift of branching away from the acetal end might have minimal direct electronic effect. |

Chain Extension:

Extending the carbon chain of this compound can be approached through various synthetic methodologies, though these are not commonly applied to simple alkanes and are more typical for building complex molecules. stackexchange.comstackexchange.com Methods like the Corey-House synthesis or the use of Grignard reagents on a suitably functionalized derivative could, in principle, add carbon atoms to the chain. For example, conversion of the terminal methyl group to a halide, followed by reaction with an organocuprate, could lead to chain extension. The primary challenge in such a multi-step synthesis would be the preservation of the acetal functionality.

The autoxidation of long-chain alkanes can also lead to a variety of functionalized products, including alcohols and carbonyl compounds, which could then serve as handles for further chain extension reactions. royalsocietypublishing.org The complexity of the product mixture, however, makes this a less controlled approach.

Exploration of Alternative Alkoxy Groups and Cyclic Acetal Analogues

The nature of the alkoxy groups and the possibility of forming a cyclic acetal structure are critical determinants of the compound's stability and reactivity.

Alternative Alkoxy Groups:

The methoxy (B1213986) groups of this compound can be replaced by other alkoxy groups through a process known as transacetalization. dntb.gov.uaacs.org This reaction is typically acid-catalyzed and involves the equilibrium exchange of the alcohol component. By reacting the parent compound with an excess of a different alcohol, such as ethanol (B145695) or isopropanol, new acetals can be formed. The position of the equilibrium is driven by the concentration of the alcohol used.

The synthesis of acetals with bulkier alkoxy groups, such as di-sec-alkyl acetals, can be achieved using specific catalysts like cerium(III) trifluoromethanesulfonate (B1224126). organic-chemistry.org The introduction of larger alkoxy groups would be expected to increase the steric crowding around the acetal carbon, potentially influencing its stability.

| Analogue Name | Structure | Synthetic Method | Expected Relative Stability |

| 1,1-Diethoxy-3,5,5-trimethylhexane | C(CC(C)CC(C)(C)C)(OCC)OCC | Transacetalization with ethanol | Similar to dimethoxy analogue |

| 1,1-Diisopropoxy-3,5,5-trimethylhexane | C(CC(C)CC(C)(C)C)(OC(C)C)OC(C)C | Transacetalization with isopropanol | Potentially higher due to steric bulk |

| 1,1-Dibenzyloxy-3,5,5-trimethylhexane | C(CC(C)CC(C)(C)C)(OCC1=CC=CC=C1)OCC1=CC=CC=C1 | Transacetalization with benzyl (B1604629) alcohol | Influenced by electronic effects of the benzyl group |

Cyclic Acetal Analogues:

Cyclic acetals can be synthesized by reacting the corresponding aldehyde, in this case, 3,5,5-trimethylhexanal (B1630633), with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst. ymerdigital.comgoogle.comijsdr.org The formation of five- or six-membered cyclic acetals is generally favored. These cyclic structures often exhibit different stability and reactivity profiles compared to their acyclic counterparts. The synthesis of cyclic acetals from sterically hindered aldehydes can be challenging but has been achieved using various catalytic systems. organic-chemistry.org

| Analogue Name | Structure | Diol Reactant | Ring Size |

| 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane | C1COCC1C(C)CC(C)(C)C | Ethylene glycol | 5-membered |

| 2-(2,4,4-Trimethylpentyl)-1,3-dioxane | C1COCOC1C(C)CC(C)(C)C | Propane-1,3-diol | 6-membered |

| 2-(2,4,4-Trimethylpentyl)-5,5-dimethyl-1,3-dioxane | C1C(C)(C)OCOC1C(C)CC(C)(C)C | 2,2-Dimethylpropane-1,3-diol | 6-membered |

Synthesis of Chiral Analogues and Investigations into Stereoselective Synthesis

The presence of a chiral center at the 3-position of the hexane (B92381) chain in this compound opens the door to the synthesis of chiral analogues and the study of stereoselective reactions.

The synthesis of enantiomerically enriched acetals can be achieved through several strategies. One approach involves starting with a chiral aldehyde. researchgate.netnih.gov The stereoselective reduction of a suitable precursor ketone to a chiral alcohol, followed by oxidation to the aldehyde and subsequent acetalization, would yield a chiral acetal. Another powerful method is the use of chiral auxiliaries or catalysts in the acetalization reaction itself. nih.govmdpi.com For example, reacting an achiral aldehyde with a chiral diol can lead to the formation of diastereomeric acetals, which may be separable.

Recent advances in organocatalysis have provided robust methods for the enantioselective synthesis of chiral molecules, including those with sterically hindered centers. researchgate.netnih.gov These methods could potentially be adapted for the synthesis of chiral derivatives of this compound.

The table below outlines hypothetical chiral analogues and the general synthetic strategies that could be employed.

| Chiral Analogue | Synthetic Strategy | Key Stereochemical Aspect |

| (R)-1,1-Dimethoxy-3,5,5-trimethylhexane | Start from (R)-3,5,5-trimethylhexanal | Preservation of stereochemistry during acetalization |

| (S)-1,1-Dimethoxy-3,5,5-trimethylhexane | Start from (S)-3,5,5-trimethylhexanal | Preservation of stereochemistry during acetalization |

| Diastereomeric acetals from a chiral diol | Reaction of 3,5,5-trimethylhexanal with a chiral diol (e.g., (2R,3R)-butane-2,3-diol) | Diastereoselective formation and separation |

Elucidation of Structure-Reactivity Relationships and Steric Hindrance Effects on Acetal Stability

The stability of the acetal group is critically dependent on the steric and electronic environment. The hydrolysis of acetals is acid-catalyzed and proceeds through a resonance-stabilized oxocarbenium ion intermediate. nih.govacs.orgresearchgate.netchemistrysteps.com The rate-determining step is generally the formation of this intermediate.

Steric Hindrance:

The bulky 3,5,5-trimethylhexyl group in this compound is expected to exert significant steric hindrance around the acetal carbon. This steric bulk can influence the rate of hydrolysis. While increased substitution at the acetal carbon generally increases the rate of hydrolysis due to stabilization of the carbocation intermediate, steric hindrance from bulky substituents on the alkyl chain can hinder the approach of water and other reagents, potentially slowing down the reaction. acs.orgresearchgate.net Studies on sterically hindered ketene (B1206846) acetals have shown that bulky substituents can significantly decrease reactivity. acs.org

Structure-Reactivity Relationships:

Systematic studies on the hydrolysis of various acetals have established clear structure-activity relationships. nih.govgla.ac.uk The rate of hydrolysis is influenced by:

The nature of the alkoxy group: Leaving group ability plays a role, with more electron-withdrawing groups generally leading to faster hydrolysis in the uncatalyzed reaction. rsc.org

Substitution at the acetal carbon: Ketals hydrolyze faster than acetals derived from aldehydes due to the greater stability of the tertiary carbocation intermediate compared to a secondary one. nih.gov

Cyclic vs. Acyclic Acetals: Cyclic acetals, particularly those forming five- or six-membered rings, are often more stable to hydrolysis than their acyclic counterparts. researchgate.net

The following table summarizes the expected relative hydrolysis rates for various analogues of this compound based on general principles of acetal chemistry.

| Analogue | Structural Feature | Expected Relative Hydrolysis Rate | Rationale |

| 1,1-Diethoxy-3,5,5-trimethylhexane | Larger alkoxy groups | Similar to or slightly slower than dimethoxy | Minimal electronic difference, slight increase in steric bulk. |

| 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane | Cyclic acetal (5-membered ring) | Slower than acyclic analogue | Ring strain and conformational effects. |

| 2-(2,4,4-Trimethylpentyl)-1,3-dioxane | Cyclic acetal (6-membered ring) | Slower than acyclic analogue | Generally more stable than five-membered rings. |

| 1,1-Dimethoxy-2,2-dimethylpropane | Highly hindered neopentyl group | Slower hydrolysis | Significant steric hindrance impeding the approach of reagents. |

Future Directions and Emerging Research Avenues in 1,1 Dimethoxy 3,5,5 Trimethylhexane Chemistry

Development of Sustainable and Biocatalytic Approaches for Synthesis and Transformation

The chemical industry's shift towards green chemistry principles is paving the way for the development of more environmentally benign synthetic methods. For 1,1-dimethoxy-3,5,5-trimethylhexane, this translates to exploring enzymatic and sustainable catalytic routes for its production.

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. wikipedia.org While traditional acetal (B89532) synthesis often relies on acid catalysts and harsh conditions, biocatalytic acetalization presents a promising alternative. rsc.org Enzymes such as lipases and proteases have been shown to catalyze acetal formation, and future research could focus on identifying or engineering enzymes specifically for the acetalization of 3,5,5-trimethylhexanal (B1630633) with methanol (B129727).

Furthermore, a hybrid approach combining chemical and biological steps is a viable strategy. For instance, a process could involve the hydroformylation of a precursor alkene to yield 3,5,5-trimethylhexanal, followed by a biocatalytic acetalization step. acs.org This chemoenzymatic approach could leverage the efficiency of established chemical methods while incorporating the selectivity and sustainability of biocatalysis. The development of robust and recyclable biocatalysts will be crucial for the economic viability of such processes on an industrial scale.

Key research areas include:

Screening for novel enzymes (e.g., from extremophiles) with high activity and stability for the synthesis of long-chain aliphatic acetals.

Directed evolution and protein engineering to enhance the substrate specificity and catalytic efficiency of existing enzymes for 3,5,5-trimethylhexanal.

Immobilization of enzymes on solid supports to improve reusability and facilitate continuous processing.

Innovations in Chemo- and Regioselective Acetal Functionalization

While this compound is a relatively simple molecule, the principles of chemo- and regioselectivity are paramount when considering its synthesis in the presence of other functional groups or the selective functionalization of a more complex molecule containing this acetal moiety. The acetal group is often employed as a protecting group for aldehydes and ketones due to its stability in neutral to strongly basic conditions. libretexts.org

Future research will likely focus on developing new synthetic methods that allow for the selective transformation of other parts of a molecule while the this compound group remains intact. nih.gov This is particularly relevant in the synthesis of complex natural products or active pharmaceutical ingredients where precise control over reactivity is essential.

Conversely, developing methods for the selective functionalization of the acetal itself, without affecting other functional groups, presents a significant challenge and an area ripe for innovation. This could involve the development of novel catalysts that can selectively activate the C-O bonds of the acetal under specific conditions. For instance, recent advances in the use of dialkylstannylene acetals to achieve regioselective alkylation, acylation, and tosylation of diols demonstrate the potential for highly controlled functionalization of related structures. researchgate.netcdnsciencepub.com While these methods apply to cyclic acetals derived from diols, they provide a conceptual framework for developing catalysts that could interact selectively with the oxygen atoms of this compound.

Emerging research avenues may include:

Development of orthogonal protecting group strategies that are compatible with the formation and cleavage of the this compound group.

Exploration of transition-metal-catalyzed reactions for the selective functionalization of the carbon backbone of the molecule.

Investigation of enzymatic methods for the selective modification of molecules containing the acetal functionality.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The synthesis of fine chemicals and pharmaceuticals is increasingly moving from traditional batch processing to continuous flow manufacturing. acs.org This shift is driven by the numerous advantages offered by flow chemistry, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. aurigeneservices.commt.com The synthesis of this compound is well-suited for adaptation to a continuous flow process.

Microreactors , with their high surface-area-to-volume ratio, allow for rapid heating and cooling, enabling reactions to be performed under conditions that would be hazardous in a large batch reactor. wikipedia.orgiranarze.ir For the acid-catalyzed acetalization of 3,5,5-trimethylhexanal, a flow setup would allow for precise control of residence time and temperature, potentially leading to higher yields and purities by minimizing side reactions. numberanalytics.comrsc.org Furthermore, in-line purification and analytical techniques can be integrated into the flow system, allowing for real-time monitoring and optimization of the process. mt.comrsc.org

The table below illustrates a conceptual comparison between traditional batch and continuous flow synthesis for acetal production, based on findings for similar reactions. rsc.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes to Hours |

| Yield | Variable, often lower | Generally higher and more consistent |

| Purity | Often requires extensive purification | Higher purity, less by-product formation |

| Safety | Risk of thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes |

| Scalability | Difficult, often requires re-optimization | Easier, by running the system for longer |

The integration of microreactor technology could revolutionize the production of this compound, making it a more efficient, cost-effective, and safer process. corning.commdpi.com

Exploration of Novel Catalytic Systems for Acetal Chemistry

The development of new and improved catalysts is a cornerstone of chemical research. For the synthesis and transformation of this compound, novel catalytic systems could offer significant advantages over traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can be corrosive and difficult to separate from the reaction mixture. nih.govacs.org

Future research will likely focus on several key areas of catalysis:

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins, and silica-supported acids, offer the advantages of easy separation, reusability, and reduced waste generation. tandfonline.com Developing highly active and stable heterogeneous catalysts for the acetalization of sterically hindered aldehydes like 3,5,5-trimethylhexanal is a key objective.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalytic methods for acetalization have been developed that operate under mild, neutral conditions, making them compatible with a wider range of functional groups. nih.govnih.gov Exploring photocatalytic systems for the synthesis of this compound could lead to more sustainable and selective processes.

Lewis Acid Catalysis: While Brønsted acids are traditionally used, Lewis acids have also been shown to be effective catalysts for acetal formation and cleavage. acs.orgorganic-chemistry.org The development of new, highly efficient Lewis acid catalysts could offer alternative reaction pathways with different selectivities.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Organocatalysts can offer excellent stereocontrol and are often less toxic than their metal-based counterparts.

The following table summarizes some novel catalytic systems that could be explored for the synthesis of this compound.

| Catalyst Type | Examples | Potential Advantages |

| Heterogeneous Acids | Zeolites, Sulfonated Resins tandfonline.com | Reusability, ease of separation, reduced corrosion |

| Photocatalysts | Perylene (B46583) bisimides, graphitic-C3N4 nih.govnih.gov | Mild conditions, high functional group tolerance |

| Lewis Acids | ZrCl4, In(OTf)3 organic-chemistry.orgorganic-chemistry.org | High efficiency, chemoselectivity |

| Organocatalysts | Proline derivatives, Brønsted acid salts acs.org | Metal-free, potential for asymmetric synthesis |

The discovery and application of these novel catalytic systems will be crucial for advancing the chemistry of acetals like this compound.

Potential for Advanced Sensing or Diagnostic Applications

While this compound itself is not currently used in sensing applications, its chemical properties and those of its precursor, 3,5,5-trimethylhexanal, suggest potential future directions in this area. The development of sensors for volatile organic compounds (VOCs) is of great interest for environmental monitoring, food quality control, and medical diagnostics.

One potential avenue of research is the development of chemical sensors for the detection of 3,5,5-trimethylhexanal and other long-chain aldehydes. These sensors could be based on various principles, including electrochemical reactions or changes in the optical properties of a material upon exposure to the analyte. researchgate.netsensor-jlu.comscentroid.com In such a sensor, a derivative of this compound could potentially be used as a recognition element.

Another possibility lies in leveraging the reversible nature of acetal formation. A sensor could be designed where the presence of an analyte triggers the hydrolysis of an acetal, releasing a reporter molecule that can be detected optically or electrochemically. The stability of acetals under specific pH conditions could be exploited to create highly selective sensors. acs.org For example, a material could be functionalized with acetal groups that are stable at neutral pH but hydrolyze under acidic conditions, releasing a fluorescent dye.

While these applications are currently speculative, they represent exciting long-term research goals that could expand the utility of this compound beyond its current uses. The design of such systems would require a deep understanding of the kinetics and mechanism of acetal hydrolysis under various conditions. acs.org

Q & A

Q. What are the recommended synthetic routes for 1,1-Dimethoxy-3,5,5-trimethylhexane, and how can computational tools optimize these pathways?

The synthesis of this compound (CAS 72894-13-4) can be approached using AI-driven retrosynthesis platforms, which leverage databases like Reaxys and Pistachio to predict feasible routes . For example, alkylation or acetalization reactions involving 3,5,5-trimethylhexanal and methanol under acid catalysis may yield the target compound. Computational models can prioritize precursors based on plausibility scores (min. 0.01) and evaluate reaction feasibility using heuristic algorithms . Validation via NMR and GC-MS is critical to confirm product purity.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography remains the gold standard for unambiguous structural determination, as demonstrated in studies of structurally similar compounds like ethyl 3,3,5,5-tetracyano-2-hydroxycyclohexane derivatives . Complementary techniques include:

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Boiling point : Estimated at 121–122°C based on analogs like 1,1,1-Trifluoro-3,5,5-trimethylhexane .

- Lipophilicity : Predicted logP ~3.5 (using software like ChemAxon), indicating moderate solubility in organic solvents.

- Stability : Acetals are sensitive to acidic hydrolysis; storage under anhydrous conditions with molecular sieves is advised .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?

The geminal dimethoxy group introduces significant steric hindrance, which may impede nucleophilic attacks at the central carbon. Computational studies (e.g., molecular docking) suggest that bulky catalysts, such as BINAP-metal complexes, could mitigate these effects by preorganizing the substrate . Electronic effects from the electron-rich methoxy groups may also stabilize carbocation intermediates in acid-mediated reactions, as seen in analogous acetal systems .

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often arise from:

- Impurity profiles : Side products like peroxides (e.g., tert-butyl peroxy-3,5,5-trimethylhexanoate) may form under oxidative conditions, requiring rigorous purification via column chromatography .

- Kinetic vs. thermodynamic control : Temperature-dependent pathways can favor different products. For example, low temperatures (−30°C) may stabilize intermediates in multi-step syntheses .

- Catalyst degradation : Metal leaching in catalytic systems can reduce efficiency over time; ICP-MS analysis of reaction residues is recommended .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

Tools like EPI Suite or ECOSAR can estimate biodegradation half-lives and ecotoxicological endpoints (e.g., LC50 for aquatic organisms) . Molecular dynamics simulations may further elucidate interactions with biological membranes, while QSAR models predict metabolic pathways, such as cytochrome P450-mediated demethylation . Experimental validation via microbial assays (e.g., OECD 301B) is essential for regulatory compliance.

Q. What are the challenges in characterizing the stability of this compound under extreme conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) may reveal degradation products like 3,5,5-trimethylhexanal via hydrolysis. LC-MS/MS can detect trace impurities, while Arrhenius kinetics model shelf-life . Pressure DSC analysis can assess thermal decomposition risks, particularly if peroxides are present .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products